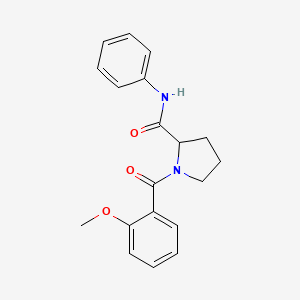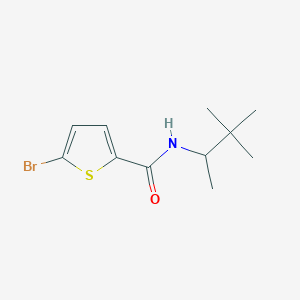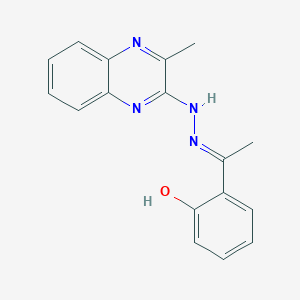![molecular formula C16H31NO B6046306 [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol, also known as TBPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TBPB is a piperidine-based compound that acts as a selective agonist of the TRPV1 ion channel, which is involved in the transmission of pain signals in the body. In
Wirkmechanismus
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol acts as a selective agonist of the TRPV1 ion channel, which is a non-selective cation channel that is expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the transmission of pain signals. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol binds to a specific site on the TRPV1 channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its role in pain signaling, [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to modulate the activity of other ion channels, including the TRPA1 and TRPM8 channels. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its selectivity for the TRPV1 channel. This allows researchers to study the specific effects of TRPV1 activation without the confounding effects of non-specific channel activation. However, one limitation of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its relatively short half-life, which can make it difficult to study the long-term effects of TRPV1 activation.
Zukünftige Richtungen
There are several future directions for research on [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. One area of interest is the development of new analogs of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol with improved pharmacological properties, including longer half-life and increased selectivity for the TRPV1 channel. Another area of interest is the study of the role of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol in other physiological processes, including inflammation and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol and related compounds may further facilitate research in this area.
Synthesemethoden
The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-tert-butylcyclohexanone with piperidine to form 1-(4-tert-butylcyclohexyl)piperidine, which is then converted to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to form [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been well-documented in the literature, and several modifications to the procedure have been reported to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of pain signaling. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to selectively activate the TRPV1 channel, which is involved in the transmission of pain signals in the body. This makes [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol a valuable tool for studying the mechanisms of pain signaling and for developing new therapies for pain management.
Eigenschaften
IUPAC Name |
[1-(4-tert-butylcyclohexyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)13-7-9-14(10-8-13)17-11-5-4-6-15(17)12-18/h13-15,18H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPFPGNZUVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)
![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)

![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6046266.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6046269.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(4-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B6046271.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![3-(4-chlorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6046285.png)
![ethyl (1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6046286.png)

![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)
